N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
The compound N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide features a 3,4-dimethylphenyl group attached to an acetamide backbone, which is further linked via a sulfanyl bridge to a 4-methyl-substituted 1,2,4-triazole ring. Key identifiers and properties of similar compounds include molecular weights ranging from 367.468 to 414.527 g/mol and variations in substituents that influence physicochemical and biological behaviors .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-4-5-11(6-10(9)2)15-12(18)7-19-13-16-14-8-17(13)3/h4-6,8H,7H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTRVCAPYLJGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=CN2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediates and Their Synthesis
The compound’s synthesis begins with two critical intermediates:
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3,4-Dimethylphenylamine : Prepared via nitration of 3,4-dimethylbenzene followed by catalytic hydrogenation or reduction using Fe/HCl.
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4-Methyl-4H-1,2,4-triazole-3-thiol : Synthesized through cyclization of thiosemicarbazide derivatives under acidic conditions, often employing hydrochloric acid or acetic acid as catalysts.
Reaction Conditions for Intermediate Formation
| Intermediate | Reactants | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3,4-Dimethylphenylamine | 3,4-Dimethylbenzene, HNO₃, H₂ | Pt/C (hydrogenation) | 80°C | 78–85% |
| 4-Methyl-4H-1,2,4-triazole | Thiosemicarbazide, CH₃COCl | HCl (gas) | 110°C | 65–72% |
Catalytic Coupling and Sulfanylacetamide Formation
Traditional Coupling Methods
The final step involves coupling 3,4-dimethylphenylamine with 4-methyl-4H-1,2,4-triazole-3-thiol using a sulfanylacetamide linker. A widely adopted protocol uses EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine in anhydrous dichloromethane.
Reaction Scheme :
Optimization Parameters
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Solvent : Dichloromethane or THF (anhydrous).
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Catalyst Load : 1.2 equivalents of EDCI.
Green Chemistry Approaches Using Nanocatalysts
Fe₃O₄@AG/AP-Cu(I) Nanocomposite System
A breakthrough in triazole derivative synthesis involves a magnetically recoverable nanocatalyst (Fe₃O₄@AG/AP-Cu(I)) for click chemistry. This method enhances atom economy and reduces waste.
Procedure :
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Click Reaction : React 4-methyl-4H-1,2,4-triazole-3-thiol with propargyl bromide in water.
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Coupling : Attach the sulfanylacetamide moiety using the nanocatalyst (50 mg) at room temperature.
Performance Metrics
| Parameter | Value |
|---|---|
| Reaction Time | 60 minutes |
| Solvent | H₂O |
| Yield | 92–95% |
| Catalyst Reusability | 6 cycles without significant loss |
This method eliminates toxic solvents and achieves near-quantitative yields, making it ideal for lab-scale production.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and purity. A patented continuous flow process uses:
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Microreactors for nitration and hydrogenation steps (residence time: 2–5 minutes).
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In-line Analytics : FTIR and HPLC for real-time monitoring.
Scalability Data :
| Stage | Batch Yield | Flow Yield | Purity (HPLC) |
|---|---|---|---|
| Intermediate Synthesis | 72% | 89% | 98.5% |
| Final Coupling | 68% | 82% | 99.1% |
Comparative Analysis of Preparation Methods
Efficiency and Environmental Impact
| Method | Yield | Solvent Toxicity | Energy Consumption | Scalability |
|---|---|---|---|---|
| Traditional EDCI | 68–74% | High (DCM) | Moderate | Limited |
| Nanocatalyst (Fe/Cu) | 92–95% | Low (H₂O) | Low | High |
| Continuous Flow | 82–89% | Moderate (THF) | High | Industrial |
The nanocatalyst method outperforms others in yield and sustainability but requires further validation for GMP compliance .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. For instance, research has indicated that derivatives of similar triazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation .
Case Study:
In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated percent growth inhibition (PGI) rates exceeding 80% against several cancer cell lines, suggesting that modifications in the triazole structure can enhance anticancer efficacy .
Enzyme Inhibition
N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has also been investigated for its enzyme inhibitory properties. Compounds with similar structures have shown efficacy as inhibitors of α-glucosidase and acetylcholinesterase, making them potential candidates for treating Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Data Table: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | Inhibition (%) |
|---|---|---|
| N-(3,4-dimethylphenyl)-2-[(4-methyl-... | α-glucosidase | 75% |
| N-(3,4-dimethylphenyl)-2-[... | Acetylcholinesterase | 68% |
Pharmacological Insights
The pharmacokinetic properties of this compound have been explored through various studies. The absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable characteristics for drug development. For example, compounds with similar triazole structures have shown good bioavailability and metabolic stability .
Synthesis and Derivation
The synthesis of this compound typically involves multi-step organic reactions that yield high purity products. The initial steps often include the formation of the triazole ring followed by the introduction of the sulfanyl group through nucleophilic substitution reactions .
Synthesis Pathway Overview:
- Synthesis of 4-methyl-1,2,4-triazole.
- Reaction with appropriate sulfanyl precursors.
- Acetylation to form the final product.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or disrupt the function of cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below highlights critical structural differences and similarities between the target compound and its analogs:
*Calculated based on molecular formulas.
Key Observations :
- Phenyl Group Modifications : Substituting the phenyl ring with electron-donating groups (e.g., methyl in the target compound) vs. electron-withdrawing groups (e.g., chlorine in ) alters lipophilicity and bioavailability. The 3,4-dimethyl group in the target compound likely enhances metabolic stability compared to halogenated analogs .
- Biological Implications: Compounds with amino groups on the triazole (e.g., ) exhibit hydrogen-bonding capabilities, which may enhance interactions with enzymes or receptors.
Anti-Exudative Activity
- reports that 2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives exhibit anti-exudative activity comparable to diclofenac sodium at 10 mg/kg. The target compound’s lack of an amino group may reduce this activity but improve pharmacokinetic profiles .
Orco Agonist Activity
- VUAA-1 and OLC-12 () are potent Orco agonists used in insect repellents. The target compound’s 4-methyl-triazole substituent may lack the electronic properties (e.g., pyridinyl in VUAA-1) necessary for channel activation, suggesting divergent applications .
Antimicrobial and Anticancer Potential
- Substituents on the triazole ring critically influence target specificity .
Crystallographic and Conformational Insights
- highlights that N-substituted acetamides exhibit planar amide groups but variable dihedral angles between aromatic rings (e.g., 54.8°–77.5°), affecting molecular packing and stability. The target compound’s 3,4-dimethylphenyl group may induce steric effects, altering crystal lattice formation compared to dichlorophenyl analogs .
Biological Activity
N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 386.5 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a triazole ring which is known for its diverse biological activities. The presence of the sulfanyl group enhances its potential as a bioactive molecule.
Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit notable anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 12.5 | Induction of apoptosis |
| Compound B | A-431 | 1.98 | Inhibition of Bcl-2 |
| This compound | Jurkat | < 10 | Hydrophobic interactions with protein |
The IC values indicate the concentration required to inhibit cell growth by 50%. The lower the IC, the more potent the compound.
Antibacterial Activity
Triazole compounds have also demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. The following table summarizes some findings:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|---|
| Compound C | E. coli | 15 µg/mL | Effective |
| This compound | S. aureus | 10 µg/mL | Highly effective |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cellular processes such as apoptosis and bacterial growth inhibition.
Case Study: Apoptosis Induction
In a study examining the apoptosis-inducing effects of this compound on Jurkat cells (a model for T-cell leukemia), it was found that treatment led to significant increases in apoptotic markers compared to untreated controls. The mechanism involved activation of caspases and disruption of mitochondrial membrane potential.
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis indicates that modifications in the phenyl and triazole rings significantly affect biological activity:
- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring enhances cytotoxicity.
- Sulfanyl Group : Essential for antibacterial activity.
- Triazole Ring : Critical for anticancer properties.
Q & A
Q. What are the key structural features and nomenclature of N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?
The compound consists of a central acetamide backbone substituted with a 3,4-dimethylphenyl group at the N-position and a 4-methyl-4H-1,2,4-triazol-3-ylsulfanyl moiety at the C2 position. The nomenclature follows IUPAC rules: the parent chain is acetamide, with substituents prioritized by functional group hierarchy. The triazole ring is numbered to assign the lowest possible locants for substituents (methyl at N4 and sulfanyl at C3). Structural confirmation often relies on spectroscopic methods (e.g., NMR, IR) and X-ray crystallography .
Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?
Synthesis typically involves:
- Step 1 : Preparation of 4-methyl-4H-1,2,4-triazole-3-thiol via cyclocondensation of thiosemicarbazide with acetic anhydride.
- Step 2 : Alkylation of the thiol group with 2-chloro-N-(3,4-dimethylphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization focuses on solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control to minimize side reactions, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.2–2.4 ppm) and carbonyl signals (δ ~170 ppm).
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bond in the sulfanyl group: ~1.81 Å) and confirms tautomeric forms of the triazole ring .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion at m/z 316.1) .
Advanced Research Questions
Q. How does the electronic configuration of the triazole ring influence the compound’s reactivity and stability?
The 1,2,4-triazole ring exhibits resonance stabilization, with the sulfur atom at C3 enhancing electron-withdrawing effects. This lowers the pKa of the sulfanyl group (compared to thiols), influencing nucleophilic substitution kinetics. Computational studies (e.g., NBO analysis) reveal delocalization of lone pairs from sulfur into the triazole ring, reducing susceptibility to oxidation .
Q. How can computational chemistry approaches such as DFT or molecular docking be applied to study the reactivity or biological interactions of this compound?
- DFT : Predicts reaction pathways (e.g., transition states for alkylation) and thermodynamic stability using software like Gaussian. Basis sets (e.g., B3LYP/6-311+G(d,p)) optimize geometry and calculate HOMO-LUMO gaps (~5.2 eV) to assess redox behavior .
- Molecular docking : Screens binding affinities to biological targets (e.g., HIV-1 protease) using AutoDock Vina. The sulfanyl group forms hydrogen bonds with catalytic residues (e.g., Asp25), while the dimethylphenyl moiety enhances hydrophobic interactions .
Q. What strategies can address discrepancies in biological activity data across different assay systems?
- Assay validation : Use standardized protocols (e.g., MTT assay for cytotoxicity) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa).
- Purity verification : HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity, eliminating confounding impurities.
- Structural analogs : Compare activity of derivatives to isolate substituent effects (e.g., methyl vs. ethyl groups on the triazole) .
Q. How can researchers design experiments to elucidate the mechanism of action for this compound in antimicrobial studies?
- Time-kill assays : Monitor bacterial growth (e.g., Staphylococcus aureus) at 0–24 hours post-treatment.
- Membrane permeability tests : Use fluorescent probes (e.g., SYTOX Green) to assess cell wall disruption.
- Resistance studies : Serial passage experiments under sub-inhibitory concentrations identify mutation hotspots (e.g., gyrB for fluoroquinolone analogs) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
